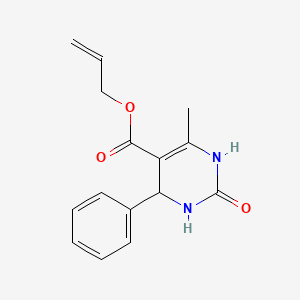

Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C15H16N2O3 |

|---|---|

Molecular Weight |

272.30 g/mol |

IUPAC Name |

prop-2-enyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C15H16N2O3/c1-3-9-20-14(18)12-10(2)16-15(19)17-13(12)11-7-5-4-6-8-11/h3-8,13H,1,9H2,2H3,(H2,16,17,19) |

InChI Key |

USCNOYPGDJEXDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

The intermediate acid is prepared via hydrolysis of the methyl ester (e.g., methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate) using 2 N NaOH at 60°C for 4 hours, followed by acidification with HCl to precipitate the product (yield: 85–90%).

Prop-2-en-1-yl Ester Formation

The carboxylic acid is reacted with allyl bromide in the presence of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane. This method achieves yields of 78–82%.

Optimization Note :

-

Temperature : Room temperature (25°C) minimizes allyl group isomerization.

-

Solvent : Dichloromethane ensures high solubility of both reactants and catalyst.

Palladium-Catalyzed Coupling Reactions

Recent advances utilize palladium catalysts to introduce the prop-2-en-1-yl group via cross-coupling. A representative procedure involves:

-

Suzuki-Miyaura Coupling :

-

Heck Reaction :

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Biginelli Reaction | TFA, ethanol, reflux, 8 h | 65–72 | ≥95 | High |

| Post-Cyclization | DCC/DMAP, CH₂Cl₂, 24 h | 78–82 | ≥98 | Moderate |

| Suzuki Coupling | Pd(PPh₃)₄, dioxane/H₂O, 80°C, 12 h | 68–75 | ≥97 | Low |

| Heck Reaction | Pd(OAc)₂, DMF, 100°C, 10 h | 60–65 | ≥96 | Low |

Key Observations :

-

The Biginelli method is preferred for large-scale synthesis due to operational simplicity.

-

Post-cyclization esterification offers higher purity but requires additional steps.

-

Palladium-based methods are limited by catalyst cost and sensitivity to oxygen.

Solvent and Catalyst Optimization

Solvent Screening

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted tetrahydropyrimidine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi due to its ability to interact with specific biological targets. For instance:

- Studies have demonstrated its efficacy against strains like Staphylococcus aureus and Candida albicans .

Anticancer Potential

Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-tetrahydropyrimidine has also been investigated for its anticancer properties:

- Derivatives of this compound have shown promising results in inhibiting cancer cell proliferation in vitro. For example, certain analogs exhibited low IC50 values in various cancer cell lines .

Case Studies and Research Findings

A comprehensive overview of studies highlights the compound's potential across various therapeutic areas:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Key Findings :

- The prop-2-en-1-yl derivative achieves a high yield (87.7%) under mild purification conditions, though catalytic details are unspecified .

- Ionic liquids (e.g., benzotriazolium) significantly enhance yields (96%) and reduce reaction times (40 min) for ethyl esters compared to traditional HCl catalysis (78% yield, 3 h) .

- Heterogeneous catalysts like CuO@SiO2 and pumice offer eco-friendly, recyclable alternatives with yields >80% .

Physicochemical Properties

Table 2: Physical and Spectral Data

Key Findings :

Biological Activity

Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This compound is characterized by its unique structure that includes a pyrimidine ring and various substituents that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is with a molecular weight of approximately 260.29 g/mol. The compound features a tetrahydropyrimidine core with an allyl group at one end and a phenyl group at another, which may play roles in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O3 |

| Molecular Weight | 260.29 g/mol |

| CAS Number | 5395-36-8 |

| Appearance | White to almost white powder |

| Melting Point | 206°C - 210°C |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the tetrahydropyrimidine class. Specifically, research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In Vitro Studies : A study reported the synthesis of several dihydropyrimidone derivatives, some of which showed promising activity against thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. The identified compounds demonstrated IC50 values ranging from 303.5 µM to 322.6 µM, indicating moderate inhibitory activity against TP .

- Mechanistic Insights : Mechanistic studies revealed that these compounds acted as non-competitive inhibitors of TP. This suggests that they might interact with the enzyme at sites other than the active site, providing a unique mechanism for potential therapeutic intervention .

Cytotoxicity Assessment

The cytotoxic effects of Prop-2-en-1-yl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate were evaluated using the MTT assay on various cancer cell lines such as HeLa (cervical cancer) and T47D (breast cancer). The results indicated that the compound possesses significant cytotoxicity while maintaining low toxicity to normal fibroblast cells (3T3), suggesting a favorable therapeutic index .

Case Study: Thymidine Phosphorylase Inhibition

A detailed investigation into the inhibition of thymidine phosphorylase by tetrahydropyrimidine derivatives found that certain substitutions on the phenyl ring significantly affected their inhibitory potency. For example:

| Compound ID | Structure Modification | IC50 (µM) |

|---|---|---|

| Compound 1 | Para-Nitro substitution | 314.0 ± 0.90 |

| Compound 12 | Meta-Nitro substitution | Inactive |

| Compound 33 | Unsubstituted phenyl ring | 322.6 ± 1.60 |

This study underscores the importance of structural modifications in enhancing biological activity .

Q & A

Q. Table 1: Yield variation with reaction conditions

| Route | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| A | Ethanol | HCl | 58 | |

| B | Toluene | K₂CO₃ | 62 | |

| C | DMF | None | 31 | |

| D | Dioxane | t-BuOK | 40 | |

| E | Acetonitrile | Silica-supported catalyst | 88 |

Basic: What spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

- NMR spectroscopy : H and C NMR are essential for confirming substituent positions. For example, methyl groups appear as singlets at δ 2.59 ppm, and aromatic protons show multiplet patterns at δ 7.43–7.61 ppm .

- X-ray crystallography : Software like SHELXL refines crystal structures with high-resolution data. For instance, hydrogen-bonding networks in similar compounds were resolved with an R factor of 0.048 using SHELX .

- IR spectroscopy : Key stretches include C=O (1705–1715 cm) and N-H (3240 cm), critical for verifying cyclization .

Advanced: How does regioselectivity in N-arylation impact functionalization?

Methodological Answer:

N-arylation of tetrahydropyrimidines is highly solvent- and base-dependent. For example:

- Failure in DMF : Polar solvents promote side reactions, reducing yields (<10%) .

- Base optimization : K₂CO₃ in toluene minimizes side products (e.g., over t-BuOK or NaOH) by maintaining mild basicity .

- Counterion effects : Chloride or tetrafluoroborate anions reduce efficiency due to poor solubility .

Q. Table 2: Solvent and base effects on N-arylation

| Entry | Solvent | Base | Yield (%) | Purity |

|---|---|---|---|---|

| 1 | DMF | K₂CO₃ | 0 | Low |

| 2 | Toluene | K₂CO₃ | 62 | High |

| 3 | Acetonitrile | NaOH | 38 | Moderate |

Advanced: What strategies enhance enantioselective synthesis of this compound?

Methodological Answer:

Enantioselective synthesis requires chiral catalysts or auxiliaries. For example:

- Chiral bicyclic amines : (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives achieved enantiomer ratios up to 68:32 in related tetrahydropyrimidines .

- Multi-component reactions : Stereochemical control via asymmetric organocatalysis (e.g., L-proline derivatives) improves enantiomeric excess (ee > 60%) .

Q. Table 3: Enantiomer ratios in stereoselective synthesis

| Compound | Catalyst | Enantiomer Ratio | Reference |

|---|---|---|---|

| Methyl ester derivative | Bicyclic amine | 68:32 | |

| Ethyl ester derivative | Chiral Brønsted acid | 66:34 |

Advanced: How do computational studies predict conformational stability?

Methodological Answer:

- DFT calculations : Predict puckering amplitudes and hydrogen-bonding patterns. For example, ring puckering in tetrahydropyrimidines was quantified using Cremer-Pople coordinates, showing nonplanar conformations with q = 0.45 Å .

- Molecular dynamics (MD) : Simulate solvent interactions; ethanol stabilizes the tetrahydropyrimidine ring via hydrogen bonding, reducing decomposition .

Basic: What are the key biological activities reported for analogous compounds?

Methodological Answer:

- Kinase inhibition : Methyl/ethyl analogs show IC values < 1 µM against tyrosine kinases due to the phenyl and carboxylate groups’ π-π stacking and electrostatic interactions .

- Antimicrobial activity : Substituent variation (e.g., thiomorpholine side chains) enhances activity against Gram-positive bacteria (MIC = 8 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.